molecular formula C6H4ClHgO3S- B1231034 p-Chloromercuribenzenesulfonate

p-Chloromercuribenzenesulfonate

Cat. No.: B1231034
M. Wt: 392.2 g/mol
InChI Key: XXEBDPRHFAWOND-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

P-chloromercuribenzenesulfonate is an arylmercury compound and an arenesulfonate oxoanion. It is a conjugate base of a p-chloromercuribenzenesulfonic acid.
A cytotoxic sulfhydryl reagent that inhibits several subcellular metabolic systems and is used as a tool in cellular physiology.

Scientific Research Applications

Bioelectrocatalysis Process

Peng et al. (2018) explored the use of bioelectrochemical technology for the accelerated removal of high concentration p-chloronitrobenzene (p-CNB) in wastewater. They found a super-fast removal rate at external voltages ranging from 0.2-0.8V over p-CNB concentrations of 40-120 mg/L. This method proved more efficient compared to natural biodegradation and electrochemical methods, highlighting its potential for rapid treatment of high-concentration p-CNB wastewater (Peng et al., 2018).

Investigating Channel Structures

Parikh et al. (2011) utilized p-chloromercuribenzenesulfonate in their study of GLIC, a prokaryotic homologue of the Cys loop receptor family of neurotransmitter-gated ion channels. Their research involved examining the channel structure in functional GLIC channels, providing insights into the channel’s arrangement and charge selectivity filter (Parikh, Bali, & Akabas, 2011).

Study on Heteromeric Cystine/Glutamate Antiporter

Jiménez-Vidal et al. (2004) focused on the heteromeric glutamate/cystine transporter expressed in Xenopus oocytes. They found that this compound (pCMBS) rapidly blocked transport activity, highlighting its utility in studying the function and structure of transport proteins (Jiménez-Vidal et al., 2004).

Role in Metabolic Regulation

Forcato et al. (2010) examined the role of this compound in the metabolic regulation of the mammalian heart Na(+)/Ca(2+) exchanger. Their research provided insights into the spatial arrangements and enzyme interactions necessary for optimal function (Forcato, Posada, Beaugé, & Berberián, 2010).

Electrical Stimulation in Stem Cell Research

Tomaskovic-Crook et al. (2020) investigated the use of electrically conductive polymers, including polypyrrole containing the anionic dopant dodecylbenzenesulfonate (DBS), for modulating the fate determination of human induced pluripotent stem cells (iPSCs). They discovered that electrical stimulation without chemical inducers led to differentiation into various cell lineages, with a robust induction to neuronal fate (Tomaskovic-Crook, Gu, Rahim, Wallace, & Crook, 2020).

Properties

Molecular Formula

C6H4ClHgO3S-

Molecular Weight

392.2 g/mol

IUPAC Name

chloro-(4-sulfonatophenyl)mercury

InChI

InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-2

InChI Key

XXEBDPRHFAWOND-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl

Synonyms

4 Chloromercuribenzenesulfonate
4-Chloromercuribenzenesulfonate
Acid, Chloromercuribenzene-p-sulphonic
Chloromercuribenzene p sulphonic Acid
Chloromercuribenzene-p-sulphonic Acid
Chloromercuribenzenesulfonate
Chloromercuriphenylsulfonate
p Chloromercuriphenylsulphonate
p-Chloromercuriphenylsulphonate
PCMBS
PCMPS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Chloromercuribenzenesulfonate
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